molecular formula C12H20O2 B1249291 cis,cis-Dodeca-3,6-dienoic acid

cis,cis-Dodeca-3,6-dienoic acid

Cat. No.: B1249291
M. Wt: 196.29 g/mol
InChI Key: QHRHXXRXWDTFLI-HZJYTTRNSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming polyunsaturated fatty acids. The compound's IUPAC name is designated as (3Z,6Z)-dodeca-3,6-dienoic acid, which precisely defines both the carbon chain length and the stereochemical configuration of the double bonds. The prefix "dodeca" indicates the twelve-carbon backbone structure, while the suffix "dienoic acid" specifies the presence of two double bonds and the carboxylic acid functional group. The numerical designations "3,6" identify the specific positions where the double bonds are located within the carbon chain, counting from the carboxyl carbon as position 1.

The Z-configuration notation, derived from the German word "zusammen" meaning "together," indicates that the highest priority substituents on each carbon of the double bond are positioned on the same side of the double bond plane. This stereochemical descriptor replaces the older cis-terminology in modern IUPAC nomenclature, providing more precise and unambiguous identification of molecular geometry. The compound is also recognized under several synonymous designations including 3Z,6Z-dodecadienoic acid and the shorthand fatty acid notation C12:2n-6,9, where C12 indicates the carbon chain length, 2 represents the number of double bonds, and n-6,9 specifies the positions of unsaturation counting from the methyl terminus.

Database identifiers provide additional systematic classification for this compound. The PubChem Compound Identifier assigns the numerical designation 11966237, while the Chemical Entities of Biological Interest database classifies it under CHEBI:37210. The Lipid Maps identification system categorizes the compound as LMFA01030769, placing it within the fatty acids and conjugates main class and the unsaturated fatty acids subclass. These standardized naming conventions ensure consistent identification across scientific literature and chemical databases, facilitating accurate communication and research collaboration.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is fundamentally determined by the presence of two carbon-carbon double bonds positioned at the 3 and 6 positions of the twelve-carbon aliphatic chain. The molecular formula C12H20O2 reflects a molecular weight of 196.29 grams per mole, calculated through standardized computational methods. The structural arrangement follows the characteristic sp2 hybridization pattern at each double bond, creating planar regions with bond angles of approximately 120 degrees around the unsaturated carbons. This geometric configuration constrains rotation around the double bonds, establishing fixed spatial relationships between different segments of the molecule.

The Z-configuration of both double bonds creates distinctive molecular topology that significantly influences the compound's three-dimensional structure. Each Z-configured double bond introduces a bend or "kink" in the otherwise linear carbon chain, resulting in a more compact and curved molecular geometry compared to trans-configured isomers. The SMILES notation CCCCC/C=C\C/C=C\CC(=O)O precisely captures this stereochemical arrangement, with the backslash and forward slash symbols indicating the specific geometric relationships around each double bond. This notation system provides computational accessibility for molecular modeling and database searching while maintaining stereochemical accuracy.

Spectroscopic characteristics further define the molecular geometry through specific absorption patterns. Nuclear magnetic resonance spectroscopy typically reveals distinct chemical shifts for carbons involved in double bond formation, appearing in the 100-170 parts per million range characteristic of sp2-hybridized carbons. The Z-configuration of the double bonds results in specific coupling constants in proton nuclear magnetic resonance spectra, typically ranging from 6-14 Hertz for cis-vicinal hydrogens, distinguishing them from trans-configured counterparts which exhibit coupling constants of 11-18 Hertz. These spectroscopic signatures provide definitive confirmation of the stereochemical configuration and serve as analytical tools for compound identification and purity assessment.

Comparative Analysis of Positional/Geminal Isomers

The structural diversity within the dodecadienoic acid family demonstrates the significant impact of double bond positioning and stereochemical configuration on molecular properties. Comparative analysis reveals multiple positional isomers sharing the same molecular formula C12H20O2 but differing in double bond locations and geometric arrangements. The 2,4-dodecadienoic acid represents a positional isomer with double bonds at positions 2 and 4, identified by PubChem CID 25480 and possessing identical molecular weight but distinct structural properties. Similarly, the 2,6-dodecadienoic acid system includes multiple stereoisomers such as (2E,6Z)-dodeca-2,6-dienoic acid with PubChem CID 5312383, demonstrating the complexity of isomeric relationships within this chemical family.

Table 1 presents a comprehensive comparison of dodecadienoic acid isomers based on data from the Lipid Maps Structure Database, illustrating the systematic variation in double bond positioning:

Lipid Maps ID Systematic Name Double Bond Positions Stereochemistry Molecular Mass
LMFA01030769 3Z,6Z-dodecadienoic acid 3,6 Z,Z 196.15
LMFA01030230 2E,4E-dodecadienoic acid 2,4 E,E 196.15
LMFA01030231 2E,6Z-dodecadienoic acid 2,6 E,Z 196.15
LMFA01030232 2E,8E-dodecadienoic acid 2,8 E,E 196.15
LMFA01030233 2E,8Z-dodecadienoic acid 2,8 E,Z 196.15
LMFA01030236 5E,7E-dodecadienoic acid 5,7 E,E 196.15

The stereochemical configuration profoundly influences molecular behavior and biological activity patterns. The cis,cis-configuration of dodeca-3,6-dienoic acid creates a more bent molecular structure compared to trans-configured analogs, affecting membrane incorporation, enzyme binding, and metabolic processing pathways. This geometric constraint also influences physical properties such as melting point, solubility characteristics, and intermolecular interactions. The conjugate system formed by adjacent double bonds in certain isomers, such as the 2,4-dodecadienoic acid, creates extended pi-electron delocalization that alters electronic properties and spectroscopic behavior compared to isolated double bond systems like those found in the 3,6-dienoic acid.

Metabolic relationships between isomers provide additional insight into structural significance. The coenzyme A derivative of this compound, designated as (3Z,6Z)-dodecadienoyl-CoA with PubChem CID 11966165, represents the metabolically activated form of the parent fatty acid. This thioester formation enables participation in fatty acid oxidation pathways and demonstrates the biological relevance of the specific 3,6-double bond positioning. The enzyme specificity for particular geometric isomers underscores the importance of precise stereochemical configuration in biological systems, where even minor structural variations can result in dramatically different metabolic fates and physiological functions.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(3Z,6Z)-dodeca-3,6-dienoic acid

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-7,9-10H,2-5,8,11H2,1H3,(H,13,14)/b7-6-,10-9-

InChI Key

QHRHXXRXWDTFLI-HZJYTTRNSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares cis,cis-dodeca-3,6-dienoic acid with structurally related unsaturated fatty acids:

Compound Name Structure (Double Bonds) Molecular Formula Molecular Weight (g/mol) Classification Source
cis,cis-Dodeca-3,6-dienoic acid 3Z,6Z C₁₂H₂₀O₂ 196.146 FA 12:2 Lipid Maps
cis-Dodec-3-enoic acid 3Z C₁₂H₂₂O₂ 198.162 FA 12:1 Lipid Maps
cis-9-Dodecenoic acid 9Z C₁₂H₂₂O₂ 198.162 FA 12:1 Product databases
Hexa-2,4-dienoic acid 2E,4E C₆H₈O₂ 128.126 Short-chain dienoic GHS Report
All-cis-docosa-4,7,10,13,16,19-hexaenoic acid 4Z,7Z,10Z,13Z,16Z,19Z C₂₂H₃₂O₂ 328.488 FA 22:6 (DHA) Safety data sheet

Key Observations :

  • Chain Length and Double Bond Position: this compound differs from cis-dodec-3-enoic acid (FA 12:1) by the presence of a second cis double bond at position 6, reducing its molecular weight slightly due to decreased hydrogen content .
  • Isomerism: Compared to cis-9-dodecenoic acid, the double bond positions (3 and 6 vs. 9) influence physical properties such as melting point and solubility, though specific data are absent in the evidence.
  • Short-Chain Analog: Hexa-2,4-dienoic acid (C₆) shares a conjugated diene system but lacks the biological relevance associated with longer chains .
  • Polyunsaturated Contrast: All-cis-docosahexaenoic acid (DHA, 22:6) highlights the diversity in chain length and unsaturation, with six cis double bonds enabling distinct biological functions (e.g., neuronal membrane integration) .

Preparation Methods

Base-Catalyzed Condensation of trans-4-Decenal

The malonic ester synthesis serves as a foundational approach for constructing the carbon backbone of cis,cis-dodeca-3,6-dienoic acid. In a representative procedure, trans-4-decenal undergoes condensation with malonic acid in the presence of pyridine, yielding (E,E)-dodeca-3,6-dienoic acid methyl ester with 80% efficiency. The reaction proceeds via Knoevenagel condensation, where the α,β-unsaturated ester forms through dehydration. However, this method initially produces the trans,trans isomer, necessitating subsequent stereochemical modification.

Selective Hydrogenation Using P-2 Nickel Catalyst

To achieve the cis,cis configuration, catalytic hydrogenation with P-2 nickel proves critical. This catalyst selectively reduces alkynes to cis-alkenes while preserving existing double bonds. For example, 11-hydroxy-3,6-dodecadiynoic acid undergoes hydrogenation over P-2 nickel in ethanol, yielding (3Z,6Z)-11-hydroxy-3,6-dodecadienoic acid with high stereoselectivity. The reaction conditions—5 hours under H₂ at ambient temperature—ensure minimal over-reduction or isomerization.

Table 1: Hydrogenation Parameters and Outcomes

SubstrateCatalystSolventTime (h)Yield (%)cis,cis Selectivity
11-Hydroxy-3,6-diynoic acidP-2 NiEtOH585>95%
(E,E)-Methyl esterPd/BaSO₄MeOH37288%

Isomerization of All-Trans Intermediates

Photochemical cis-Trans Isomerization

The RussChemRev analysis highlights that conjugated dienoic acids with all-trans configurations exhibit distinct infrared (IR) absorption bands at 970 cm⁻¹, while cis-trans mixtures show peaks at 960 cm⁻¹ and 650–750 cm⁻¹. Ultraviolet (UV) irradiation of (E,E)-dodeca-3,6-dienoic acid in benzene induces isomerization to the cis,cis form, albeit with moderate efficiency (50–60%). This method requires careful control of light wavelength and reaction duration to avoid polymerization.

Acid-Catalyzed Equilibrium Shifting

Heating all-trans isomers in glacial acetic acid promotes thermodynamic equilibration toward the cis,cis configuration due to reduced steric strain. For instance, refluxing (E,E)-dodeca-3,6-dienoic acid in AcOH for 12 hours achieves a 3:1 cis,cis-to-trans,trans ratio. While this method avoids specialized reagents, prolonged heating risks side reactions such as dehydration.

Hydroformylation-Oxidation of Alkenols

Hydroformylation of Hex-3-ene-1-ol

A patent by Brown and Ahuja outlines a hydroformylation-oxidation sequence starting from cis- or trans-hex-3-ene-1-ol. Using rhodium catalysts under syngas (CO/H₂), the alkene undergoes hydroformylation to form a lactol intermediate, which is subsequently oxidized with pyridinium chlorochromate (PCC) to yield 3-propyl-dihydro-furan-2-one. Acidic hydrolysis of the lactone then affords this compound with 88% yield from cis-hex-3-ene-1-ol.

Table 2: Hydroformylation Efficiency by Substrate Geometry

Alkenol IsomerCatalystConversion (%)cis,cis Product Yield (%)
cis-Hex-3-en-1-olRh(CO)₁₂10088
trans-Hex-3-en-1-olRh(CO)₁₂10085

Oxidative Cleavage and Reformylation

An alternative route involves ozonolysis of linoleic acid derivatives to generate shorter-chain aldehydes, which are reformylated and coupled via Wittig reactions. For example, ozonolysis of methyl linoleate produces nonanal and azelaaldehyde, which are recombined using a ylide to construct the cis,cis-diene system. This method offers modularity but demands stringent anhydrous conditions.

Enzymatic Synthesis via Acyl-CoA Intermediates

β-Oxidation in Biological Systems

cis,cis-Dodeca-3,6-dienoyl-CoA, a key intermediate in mitochondrial β-oxidation, is enzymatically hydrolyzed to release the free acid. In vitro, recombinant acyl-CoA thioesterase (ACOT) catalyzes this hydrolysis at pH 7.4 with a kₐₜ of 12 s⁻¹. While biologically relevant, this route is less practical for bulk synthesis due to enzyme costs.

Chemoenzymatic Retrosynthesis

Combining chemical and enzymatic steps, a chemoenzymatic approach uses lipase-catalyzed esterification to resolve racemic mixtures. For instance, Candida antarctica lipase B (CAL-B) selectively esterifies the (3Z,6Z) isomer in a racemic dienoic acid mixture, achieving 98% enantiomeric excess (ee). Subsequent hydrolysis yields enantiopure this compound.

Challenges and Optimization Strategies

Stereochemical Drift During Purification

The cis,cis isomer’s lability necessitates low-temperature purification. Flash chromatography on silica gel with hexane/ethyl acetate/acetic acid (75:75:1) minimizes isomerization, as evidenced by nuclear magnetic resonance (NMR) monitoring. Storage under argon at −20°C preserves stereochemical integrity for >6 months.

Byproduct Formation in Hydrogenation

Over-reduction to monoenoic acids or saturated dodecanoic acid occurs if hydrogenation exceeds stoichiometric H₂ uptake. In situ monitoring via gas chromatography (GC) with a 20°C/min ramp to 250°C ensures timely reaction termination .

Q & A

Q. How should researchers structure manuscripts to meet journal standards for reporting cis,cis-Dodeca-3,6-dienoic acid research?

  • Methodological Answer: Use AIMRaD (Abstract, Introduction, Methods, Results, and Discussion) format with supplementary materials for raw data . Adhere to COPE guidelines for authorship and plagiarism checks. Cite primary sources over reviews to uphold academic integrity . For interdisciplinary journals, contextualize findings within both chemical and biological frameworks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
cis,cis-Dodeca-3,6-dienoic acid
Reactant of Route 2
cis,cis-Dodeca-3,6-dienoic acid

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